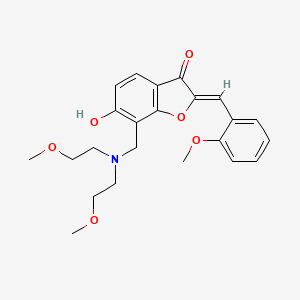

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:

- A 2-methoxybenzylidene substituent at position 2, contributing to steric and electronic properties.

- A 6-hydroxy group at position 6, enabling hydrogen-bonding interactions.

This compound’s Z-configuration at the benzylidene double bond is critical for its spatial arrangement and reactivity.

Properties

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO6/c1-27-12-10-24(11-13-28-2)15-18-19(25)9-8-17-22(26)21(30-23(17)18)14-16-6-4-5-7-20(16)29-3/h4-9,14,25H,10-13,15H2,1-3H3/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUXXRRBDJWRNH-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. The benzofuran scaffold is known for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of benzofuran derivatives often hinges on their ability to interact with specific biological targets. For instance, the compound may exert its effects through:

- Inhibition of Tumor Necrosis Factor (TNF) : Similar benzofuran derivatives have demonstrated significant reductions in TNF levels, which is critical in managing inflammatory responses and cancer progression .

- Modulation of NF-κB Pathway : Inhibition of NF-κB activity has been linked to reduced inflammation and tumorigenesis .

- Induction of Apoptosis : Benzofuran derivatives have shown potential in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Biological Activity Overview

The following table summarizes the biological activities reported for related benzofuran compounds, providing insights into the potential efficacy of this compound.

Case Studies

- Anti-inflammatory Effects : A study on a related benzofuran derivative demonstrated a 93.8% reduction in TNF levels and significant decreases in IL-1 and IL-8 levels. This highlights the compound's potential as an anti-inflammatory agent .

- Anticancer Activity : Research on BNC105 showed potent antiproliferative effects against MCF-7 breast cancer cells and selective toxicity towards activated endothelial cells compared to quiescent cells. This suggests that similar derivatives may exhibit selective anticancer properties .

- Apoptotic Mechanisms : In vitro studies indicated that certain benzofuran derivatives could induce apoptosis through ROS-mediated pathways. The compounds increased caspase 3 and 7 activities significantly after prolonged exposure, indicating their potential as pro-apoptotic agents in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural modifications. Key factors include:

- Substituent Positioning : The type and position of substituents on the benzofuran ring can significantly alter lipophilicity and biological activity. For instance, modifications at the 6 or 7 positions have been shown to enhance cytotoxicity against specific cancer cell lines .

- Functional Groups : The presence of methoxyethyl groups has been associated with improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that benzofuran derivatives, including those similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives showed significant inhibition of prostate cancer cell proliferation, with some compounds outperforming cisplatin, a common chemotherapeutic agent . The mechanism behind this activity often involves the induction of apoptosis in cancer cells, suggesting that these compounds could serve as potential therapeutic agents in oncology.

1.2 DRAK2 Inhibition

Another notable application is in the development of DRAK2 inhibitors. DRAK2 (Death-associated protein kinase 2) is implicated in the apoptosis of pancreatic β-cells, which are critical for insulin production. Compounds derived from benzofuran-3(2H)-one have been identified as effective inhibitors of DRAK2, offering a potential strategy for diabetes treatment by protecting β-cells from apoptosis . The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing inhibitory potency.

Enzyme Inhibition

2.1 Alkaline Phosphatase Inhibition

Recent studies have explored the role of benzofuran derivatives as inhibitors of alkaline phosphatases (APs), which are crucial enzymes involved in various physiological processes, including bone mineralization and dephosphorylation reactions. Compounds based on the benzofuran scaffold have demonstrated significant inhibitory activity against APs, making them candidates for further development as therapeutic agents targeting diseases associated with altered AP activity . The SAR analysis revealed that modifications to the benzofuran structure could enhance enzyme binding affinity and selectivity.

Synthesis and Structural Modifications

3.1 Efficient Synthesis Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted reactions that increase yield and reduce reaction times . These synthetic strategies not only facilitate the production of this compound but also allow for the exploration of structural modifications that could lead to enhanced biological activity.

3.2 Case Studies on Structural Variants

A comparative study on different benzofuran derivatives showed that slight modifications in substituents could lead to significant changes in biological activity. For example, altering the methoxy groups or introducing additional functional groups resulted in varying degrees of enzyme inhibition and anticancer efficacy . This highlights the versatility of the benzofuran scaffold in drug design.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzofuran-3(2H)-one derivatives and related heterocycles. Below is a comparative analysis based on substituent variations and inferred properties:

Table 1. Structural and Predicted Physicochemical Comparison

Key Observations:

Benzylidene Substituent Effects: The 2-methoxy group in the target compound donates electrons via resonance, reducing electrophilicity at the benzylidene double bond compared to the 2-chloro analogue . This may slow Michael addition reactions but improve stability.

Amino-Methyl Group Impact: The bis(2-methoxyethyl)amino moiety in both benzofuran derivatives increases hydrophilicity, suggesting better aqueous solubility than analogues with simple alkyl chains. This feature is advantageous for drug delivery.

Core Heterocycle Differences :

- The pyran-2-one analogue () lacks the fused benzene ring of benzofurans, reducing aromatic interactions but offering a simpler scaffold for functionalization. Its 4-hydroxy group may facilitate chelation or hydrogen bonding distinct from the target compound’s 6-hydroxy group.

Research Findings and Gaps:

- Biological Activity : highlights nucleophilic addition reactions in pyran-2-ones, suggesting the target compound’s benzylidene group may undergo similar transformations. However, pharmacological studies remain unaddressed in the provided evidence.

- Synthetic Routes: The bis(2-methoxyethyl)amino group likely requires multi-step alkylation, contrasting with the one-pot synthesis of pyran-2-ones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.